molecular formula C21H17Cl2NO2 B2865804 N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide CAS No. 338400-66-1

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide

Cat. No.: B2865804
CAS No.: 338400-66-1
M. Wt: 386.27
InChI Key: CVSWPEJCYLLWPC-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorophenyl backbone substituted with a benzyl group and a 4-methoxyphenyl moiety at the amide nitrogen. The 3,4-dichloro substitution on the benzamide ring is a critical pharmacophore, contributing to hydrophobic interactions and halogen bonding in receptor binding .

Properties

IUPAC Name

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c1-26-18-10-8-17(9-11-18)24(14-15-5-3-2-4-6-15)21(25)16-7-12-19(22)20(23)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWPEJCYLLWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide typically involves the condensation of 3,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with benzyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s uniqueness lies in its dual N-substituents (benzyl and 4-methoxyphenyl) and halogenated aromatic ring. Below is a comparative analysis with structurally related benzamides:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name Substituents on Benzamide Ring N-Substituents Biological Activity/Notes Source/References
N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide 3,4-dichloro Benzyl, 4-methoxyphenyl Suspected opioid activity (structural analogy)
AH-7921 (3,4-dichloro-N-[1-(dimethylamino)cyclohexyl]benzamide) 3,4-dichloro Cyclohexyl-dimethylamino μ-opioid agonist (Ki = 33 nM)
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) 3,4-dichloro Cyclohexyl-dimethylamino, methyl Potent μ-opioid agonist (Ki = 11 nM)
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide 3,4-dichloro 3-chloro-4-methylphenyl Unknown activity; structural analog
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 2,4-dichloro Thiadiazole-ethyl-trichloro DHFR inhibitor (ΔG = −9.0 kcal/mol)
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide 3,4-dimethoxy 4-methoxyphenyl No opioid activity reported; polar groups reduce lipophilicity

Pharmacological Activity

  • Opioid Receptor Affinity : AH-7921 and U-47700 exhibit high μ-opioid receptor affinity (Ki = 11–33 nM) due to their 3,4-dichloro groups and tertiary amine substituents, which enhance blood-brain barrier penetration . The target compound’s benzyl and 4-methoxyphenyl groups may reduce affinity compared to these analogues but improve metabolic stability.
  • Enzyme Inhibition : The thiadiazole-containing benzamide (Table 1) inhibits dihydrofolate reductase (DHFR) via hydrogen bonding with Asp 21 and Ser 59, a mechanism distinct from opioid activity . The target compound lacks the thiadiazole moiety, suggesting divergent biological targets.

Key Differentiators and Implications

The 4-methoxyphenyl substituent introduces electron-donating effects, contrasting with U-47700’s electron-withdrawing chloro and methyl groups .

Therapeutic Potential: Unlike DHFR inhibitors (), the target compound’s dichloro-benzamide scaffold may prioritize central nervous system (CNS) targets, similar to AH-7921. The lack of a tertiary amine (present in AH-7921/U-47700) may reduce opioid receptor binding but mitigate addiction liability.

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